molecular formula C3H5KO6P B14083901 Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP)

Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP)

Cat. No.: B14083901
M. Wt: 209.13 g/mol
InChI Key: RJPINWGLSYHRIW-AWQJXPNKSA-N
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Description

Potassium phosphoenol pyruvate (2,3-13C2, 99%) (97% CP) is a labeled compound used extensively in metabolic research. It is a potassium salt of phosphoenol pyruvate, where the carbon atoms at positions 2 and 3 are enriched with the stable isotope carbon-13. This compound is primarily used in studies involving metabolic pathways and enzyme kinetics due to its role as an intermediate in glycolysis and gluconeogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves the isotopic labeling of phosphoenol pyruvate. The process typically starts with the synthesis of labeled pyruvate, which is then phosphorylated to produce phosphoenol pyruvate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired positions .

Industrial Production Methods

Industrial production of potassium phosphoenol pyruvate (2,3-13C2, 99%) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced chromatographic techniques to separate and purify the labeled compound. The final product is then converted to its potassium salt form and packaged under conditions that prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Potassium phosphoenol pyruvate (2,3-13C2, 99%) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving potassium phosphoenol pyruvate include adenosine triphosphate (ATP), magnesium ions, and various enzymes. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .

Major Products

The major products formed from reactions involving potassium phosphoenol pyruvate include pyruvate, adenosine diphosphate (ADP), and inorganic phosphate. These products are crucial intermediates in metabolic pathways .

Scientific Research Applications

Potassium phosphoenol pyruvate (2,3-13C2, 99%) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Potassium phosphoenol pyruvate (2,3-13C2, 99%) exerts its effects by participating in metabolic reactions as an intermediate. It acts as a substrate for enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenol pyruvate to pyruvate, generating ATP in the process. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Phosphoenol pyruvate: The unlabeled form of the compound.

    Sodium phosphoenol pyruvate: A sodium salt variant.

    Phosphoenol pyruvate (13C): Labeled with carbon-13 at a single position.

Uniqueness

Potassium phosphoenol pyruvate (2,3-13C2, 99%) is unique due to its dual carbon-13 labeling, which provides more detailed information in metabolic studies compared to single-labeled or unlabeled variants. This dual labeling allows for more precise tracking of metabolic processes and enzyme activities .

Properties

Molecular Formula

C3H5KO6P

Molecular Weight

209.13 g/mol

InChI

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/i1+1,2+1;

InChI Key

RJPINWGLSYHRIW-AWQJXPNKSA-N

Isomeric SMILES

[13CH2]=[13C](C(=O)O)OP(=O)(O)O.[K]

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O.[K]

Origin of Product

United States

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